methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate
Description
Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole core substituted with a 2-bromophenyl group at position 2, a methyl group at position 5, and a methyl ester at position 2. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers hydrogen-bonding capabilities and structural rigidity.
Properties
Molecular Formula |
C12H11BrN2O2 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-10(12(16)17-2)15-11(14-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3,(H,14,15) |
InChI Key |
TYXQNEJSVVHZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Imidazole Formation: The imidazole ring can be synthesized through cyclization reactions involving appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazole Derivatives
Halogen Substitution: Bromine vs. Chlorine
- Methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate ():
- Substitution at the para position of the phenyl ring with chlorine instead of bromine.
- Impact :
- Chlorine is less electronegative and smaller than bromine, reducing steric hindrance and altering electronic effects (e.g., weaker inductive electron-withdrawing effect).
Heterocycle Core: Imidazole vs. Oxazole
Functional Group Modifications
Ester vs. Carbaldehyde
- 1-Benzyl-4-chloro-2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde ():
- Replaces the methyl ester with a carbaldehyde group at position 4.
- Impact :
- Carbaldehyde introduces electrophilic character, enabling nucleophilic additions (e.g., Schiff base formation).
Tetrazole Bioisosteres
Physicochemical Properties
*LogP: Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
